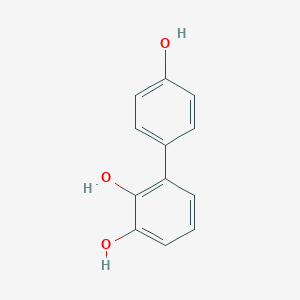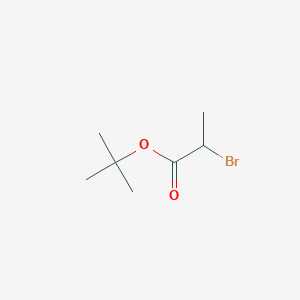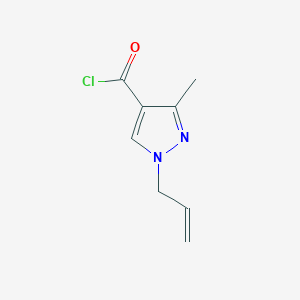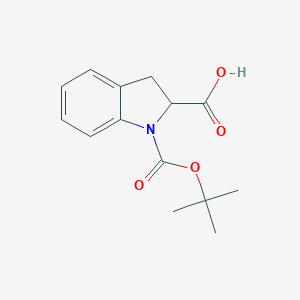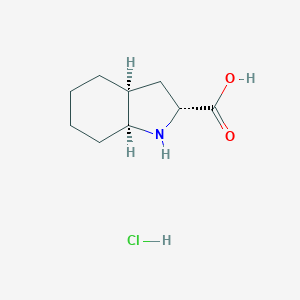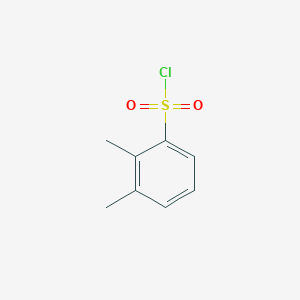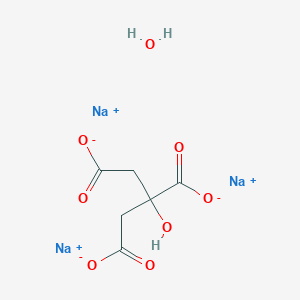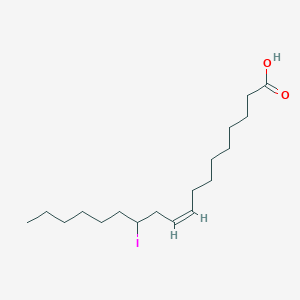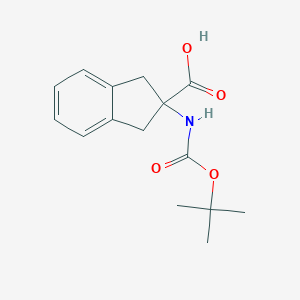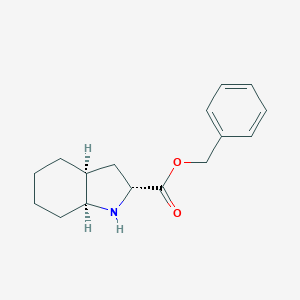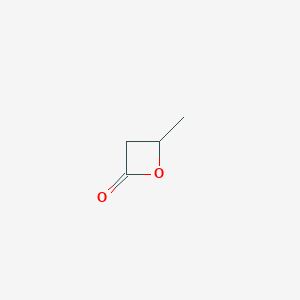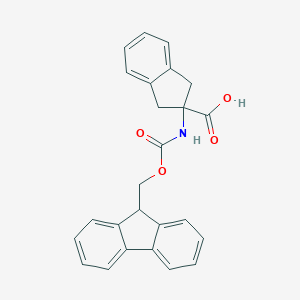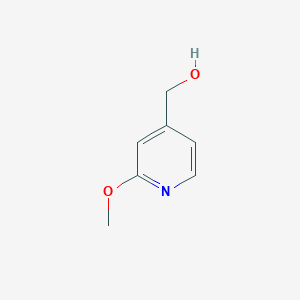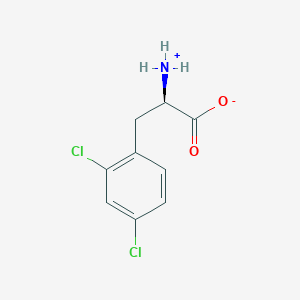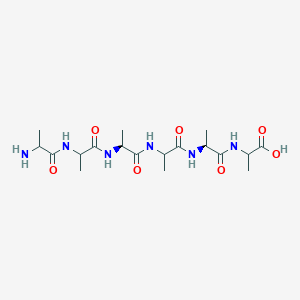
hexa-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-L-alanine is a peptide consisting of six alanine amino acids linked together by peptide bonds. It is a commonly used tool in biochemical and biophysical research due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Hexa-L-alanine is commonly used as a model peptide to study protein folding and stability. It is also used as a standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis. Additionally, hexa-L-alanine has been used to study the effects of pH, temperature, and denaturants on protein stability.
Wirkmechanismus
Hexa-L-alanine does not have a specific mechanism of action, as it is not a drug. However, it is used as a tool to study the mechanisms of protein folding and stability.
Biochemische Und Physiologische Effekte
Hexa-L-alanine does not have any direct biochemical or physiological effects, as it is not a drug. However, it can be used to study the effects of various conditions on protein stability, which can have implications for drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using hexa-L-alanine in lab experiments is its simplicity. It is a small, well-defined peptide that can be easily synthesized and purified. Additionally, it is relatively cheap compared to other peptides and proteins. However, one limitation of using hexa-L-alanine is that it may not accurately represent the behavior of larger, more complex proteins.
Zukünftige Richtungen
There are several future directions for research involving hexa-L-alanine. One area of interest is the use of hexa-L-alanine as a standard for MS analysis of proteins. Another area of interest is the development of new techniques to study protein folding and stability using hexa-L-alanine as a model peptide. Additionally, there is potential for the use of hexa-L-alanine in drug discovery and development, as it can be used to screen for compounds that stabilize or destabilize proteins.
Synthesemethoden
Hexa-L-alanine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain. After the final amino acid is added, the peptide is cleaved from the resin and purified using various chromatographic techniques.
Eigenschaften
CAS-Nummer |
111652-29-0 |
|---|---|
Produktname |
hexa-L-alanine |
Molekularformel |
C18H32N6O7 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N6O7/c1-7(19)13(25)20-8(2)14(26)21-9(3)15(27)22-10(4)16(28)23-11(5)17(29)24-12(6)18(30)31/h7-12H,19H2,1-6H3,(H,20,25)(H,21,26)(H,22,27)(H,23,28)(H,24,29)(H,30,31)/t7?,8?,9-,10?,11-,12?/m0/s1 |
InChI-Schlüssel |
ZLHDFPIXRRJBKM-NQJBZEPTSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)[C@H](C)NC(=O)C(C)NC(=O)C(C)N |
SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Sequenz |
AAAAAA |
Synonyme |
2-[[(2S)-2-[2-[[(2S)-2-[2-(2-aminopropanoylamino)propanoylamino]propanoyl]amino]propanoylamino]propanoyl]amino]propanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



